![molecular formula C21H19F3N2O2S B6611938 1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 314244-96-7](/img/structure/B6611938.png)

1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

説明

1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine (NSP3TFP) is a novel compound that has recently been developed and is gaining attention due to its potential applications in both scientific research and laboratory experiments. NSP3TFP is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. In addition, NSP3TFP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. The purpose of

科学的研究の応用

1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in scientific research and laboratory experiments. It has been found to be a potent inhibitor of COX-2 and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, this compound has been studied for its potential to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. Furthermore, this compound has been studied for its potential to reduce the production of reactive oxygen species (ROS) and to modulate the activity of certain enzymes involved in the metabolism of lipids.

作用機序

1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are pro-inflammatory mediators that can lead to inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins and other pro-inflammatory mediators, resulting in anti-inflammatory, analgesic, and antipyretic effects. In addition, this compound has been found to modulate the activity of certain enzymes involved in the metabolism of lipids, as well as to reduce the production of reactive oxygen species (ROS).

Biochemical and Physiological Effects

This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation and pain by inhibiting the enzyme COX-2, which is responsible for the production of prostaglandins. In addition, this compound has been found to modulate the activity of certain enzymes involved in the metabolism of lipids, as well as to reduce the production of reactive oxygen species (ROS).

実験室実験の利点と制限

One of the main advantages of using 1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in laboratory experiments is its ability to inhibit the enzyme COX-2, which is responsible for the production of prostaglandins. This inhibition can lead to anti-inflammatory, analgesic, and antipyretic effects. In addition, this compound has been found to modulate the activity of certain enzymes involved in the metabolism of lipids, as well as to reduce the production of reactive oxygen species (ROS). However, one of the main limitations of using this compound in laboratory experiments is its relatively low solubility in water.

将来の方向性

As 1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a relatively new compound, there are a number of potential future directions for research. These include further studies on its mechanism of action, the development of new synthetic methods for the production of this compound, and the exploration of its potential applications in the treatment of various diseases. In addition, future research could focus on the development of new formulations of this compound that are more soluble in water, as well as the exploration of its potential interactions with other drugs. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological samples.

合成法

1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is synthesized through a multi-step process that begins with the reaction of 2-naphthaldehyde and trifluoroacetic anhydride in aqueous acetic acid. This reaction forms the intermediate compound 2-naphthyl trifluoroacetate, which is then reacted with 4-aminopiperazine in the presence of sodium hydroxide to form this compound. The synthesis of this compound can be carried out in a laboratory setting and is relatively simple to perform.

特性

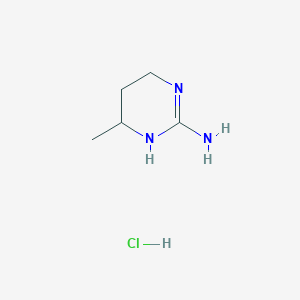

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2S/c22-21(23,24)18-6-3-7-19(15-18)25-10-12-26(13-11-25)29(27,28)20-9-8-16-4-1-2-5-17(16)14-20/h1-9,14-15H,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAIJOLEEIFVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165534 | |

| Record name | 1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314244-96-7 | |

| Record name | 1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314244-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)